

Spectral Analysis of 4-Butylaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Butylaniline**

Cat. No.: **B089568**

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This technical guide provides a comprehensive overview of the spectral data for **4-butylaniline**, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **4-butylaniline**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of 4-Butylaniline

Solvent: CDCl₃, Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.95	d	2H	8	Ar-H
6.59	d	2H	8	Ar-H
3.48	br s	2H	-	-NH ₂
2.48	t	2H	6	Ar-CH ₂ -
1.53	q	2H	6	-CH ₂ -CH ₂ -
1.32	h	2H	6	-CH ₂ -CH ₃
0.90	t	3H	6	-CH ₃

Source: Transtutors[1]

Table 2: ¹³C NMR Spectral Data of 4-Butylaniline

Solvent: CDCl₃, Frequency: 75.43 MHz

Chemical Shift (δ) ppm	Assignment
144	Ar-C (C-NH ₂)
133	Ar-C (C-Butyl)
129	Ar-CH
115	Ar-CH
35	Ar-CH ₂ -
34	-CH ₂ -CH ₂ -
22	-CH ₂ -CH ₃
14	-CH ₃

Source: Transtutors[1]

Table 3: Mass Spectrometry (MS) Data for 4-Butylaniline

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
149	20	[M] ⁺ (Molecular Ion)
107	24.10	[M - C ₃ H ₆] ⁺
106	99.99	[M - C ₃ H ₇] ⁺ (Base Peak)
77	6.20	[C ₆ H ₅] ⁺
150	4.20	[M+1] ⁺

Source: PubChem[2]

Table 4: Predicted Infrared (IR) Absorption Bands for 4-Butylaniline

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3250	Medium	N-H Stretch	Primary Amine
3100-3000	Strong	C-H Stretch	Aromatic
3000-2850	Medium	C-H Stretch	Alkane
1650-1580	Medium	N-H Bend	Primary Amine
1600-1475	Medium-Strong	C-C Stretch (in-ring)	Aromatic
1335-1250	Strong	C-N Stretch	Aromatic Amine

Note: These are predicted values based on characteristic IR absorption tables.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **4-butyylaniline**.

Instrumentation: 300 MHz NMR Spectrometer.

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-butyylaniline** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Cap the NMR tube and gently invert to ensure a homogenous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR, including pulse width, acquisition time, and number of scans.
- Data Acquisition:
 - Acquire the Free Induction Decay (FID) for both ^1H and ^{13}C nuclei.
 - For ^{13}C NMR, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
- Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the **4-butyylaniline** molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-butyylaniline** using Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and water vapor.
- Sample Analysis:
 - Place a small drop of liquid **4-butyylaniline** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Interpretation:

- The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
- Identify the characteristic absorption bands (peaks) in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups and bond vibrations using standard IR correlation charts.[\[3\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-butylaniline**.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

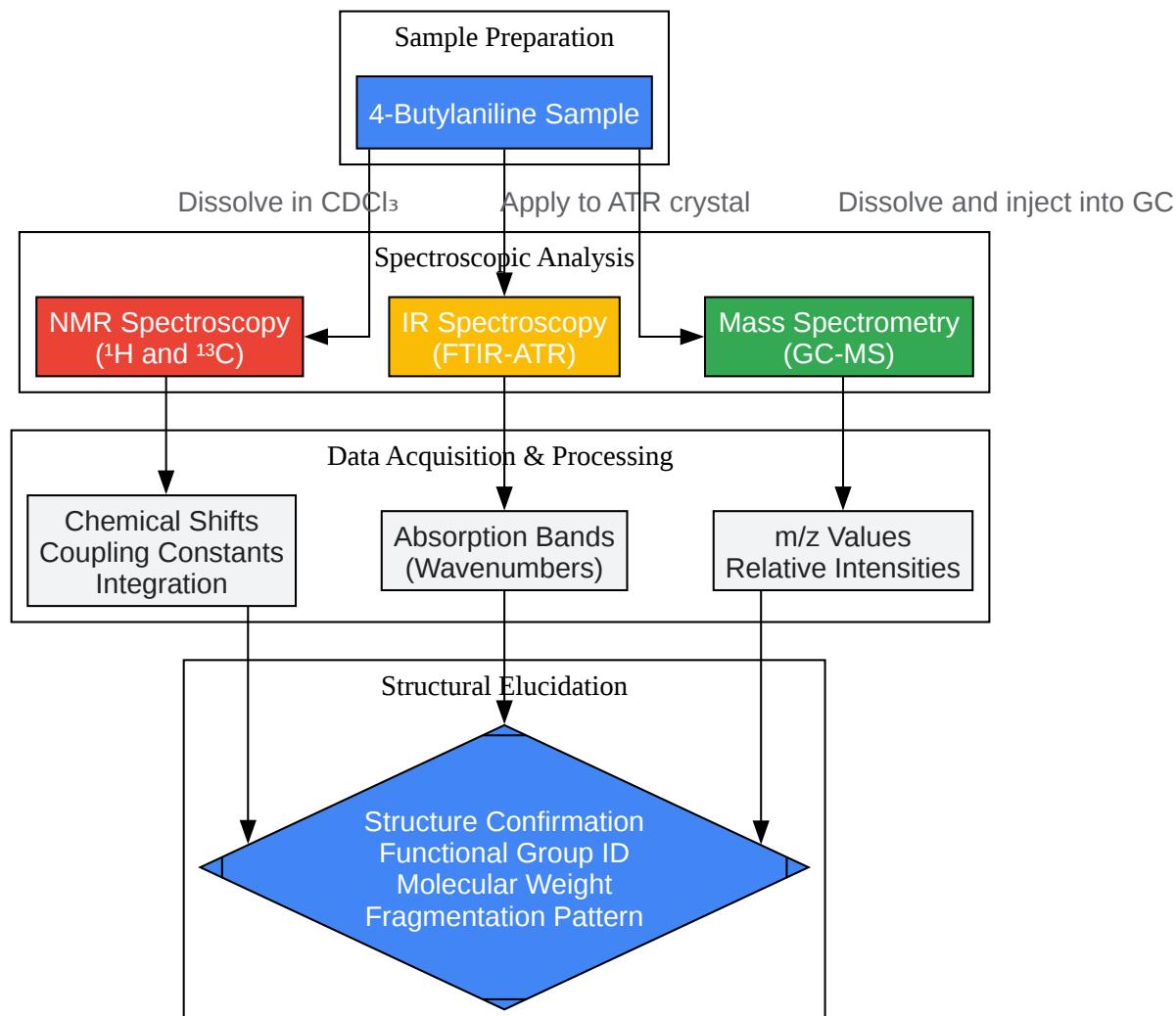
- Sample Preparation:
 - Prepare a dilute solution of **4-butylaniline** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation:
 - Inject a small volume (typically 1 μ L) of the sample solution into the GC inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For **4-butylaniline**, a standard non-polar or moderately polar column is suitable.
 - A temperature program is used to ramp the oven temperature to ensure efficient separation and elution of the analyte.
- MS Analysis:

- As **4-butylaniline** elutes from the GC column, it enters the ion source of the mass spectrometer.
- Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the separated ions, and the signal is amplified and recorded.

- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.
 - The most intense peak in the spectrum is called the base peak.
 - The fragmentation pattern provides valuable information about the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **4-butylaniline**.

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Caption: Workflow for the spectral analysis of **4-butyylaniline**.

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References

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